molecular formula C15H21ClN2O2 B5732443 2-(4-Chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one

2-(4-Chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B5732443
M. Wt: 296.79 g/mol
InChI Key: QNURWKODFSFJPY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-chlorophenol with 2-chloro-2-methylpropane-1-one in the presence of a base to form the intermediate 2-(4-chlorophenoxy)-2-methylpropan-1-one. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a ligand in biochemical assays and as a tool for studying receptor-ligand interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The chlorophenoxy group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-2-methylpropan-1-one: Lacks the piperazine ring, making it less versatile in biological applications.

    4-Methylpiperazine: A simpler structure that serves as a building block for more complex derivatives.

    2-(4-Methylpiperazin-1-yl)propan-1-one:

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one stands out due to the combination of the chlorophenoxy group and the piperazine ring, which imparts unique chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,20-13-6-4-12(16)5-7-13)14(19)18-10-8-17(3)9-11-18/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNURWKODFSFJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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